An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid
An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-hydroxybenzoic acid, with the CAS number 749230-47-5 , is a halogenated derivative of salicylic acid.[1][2] This compound is of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the benzene ring, adjacent to the hydroxyl and carboxylic acid functionalities, imparts unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents.
The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the phenolic hydroxyl and carboxylic acid groups, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profiles when incorporated into a larger drug molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-Difluoro-6-hydroxybenzoic acid, serving as a vital resource for researchers leveraging this compound in their work.
Physicochemical Properties
2,3-Difluoro-6-hydroxybenzoic acid is a white to off-white solid at room temperature. Its molecular formula is C₇H₄F₂O₃, with a molecular weight of 174.10 g/mol .[3][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,3-Difluoro-6-hydroxybenzoic Acid
| Property | Value | Source |
| CAS Number | 749230-47-5 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [2] |
| Molecular Weight | 174.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Density | 1.6 g/cm³ | [2] |
| Boiling Point | 309.1 °C at 760 mmHg | [2] |
| Flash Point | 140.7 °C | [2] |
| Purity | Typically ≥98% | [1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 3,4-difluoroanisole. The first step is the ortho-lithiation of 3,4-difluoroanisole followed by formylation to yield 2,3-difluoro-6-methoxybenzaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. The final step is the demethylation of the methoxy group to afford the target compound, 2,3-Difluoro-6-hydroxybenzoic acid.
Caption: Proposed synthetic workflow for 2,3-Difluoro-6-hydroxybenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from the known synthesis of the target intermediate.[4]
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
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Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
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Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring for another hour at -78 °C.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2,3-difluoro-6-methoxybenzaldehyde.
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This protocol is based on a known oxidation method for similar aldehydes.[5]
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Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.
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Slowly add hydrogen peroxide (30% solution) to the mixture at room temperature.
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Heat the reaction mixture to 70 °C and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted aldehyde.
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Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-difluoro-6-methoxybenzoic acid.
Step 3: Synthesis of 2,3-Difluoro-6-hydroxybenzoic acid (Demethylation)
This is a general procedure for the demethylation of aryl methyl ethers.
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Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 1 M) to the reaction mixture.
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Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2,3-Difluoro-6-hydroxybenzoic acid.
Spectroscopic Data (Predicted)
While experimental spectra for 2,3-Difluoro-6-hydroxybenzoic acid are not widely available, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electronic effects of the hydroxyl and carboxyl groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenol (around 3300-3500 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).[6]
MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
2,3-Difluoro-6-hydroxybenzoic acid serves as a valuable scaffold and building block in the design and synthesis of new pharmaceutical agents. Its structural features are desirable for several reasons:
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Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it is an ideal candidate for fragment-based screening to identify starting points for the development of potent and selective inhibitors for various biological targets.[7] The hydroxyl and carboxylic acid groups provide key hydrogen bonding interactions, while the difluoro-substituted phenyl ring can occupy hydrophobic pockets in protein active sites.
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Bioisosteric Replacement: The 2,3-difluoro-6-hydroxybenzoic acid moiety can be used as a bioisostere for other substituted salicylic acids or catechols in known active compounds to improve their pharmacological properties. The fluorine atoms can modulate the pKa of the phenolic proton and the carboxylic acid, potentially leading to improved cell permeability and oral bioavailability.
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Lead Optimization: In the lead optimization phase of drug discovery, this compound can be incorporated into larger molecules to fine-tune their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The metabolic stability of the aromatic ring is often enhanced by fluorination.
While specific examples of marketed drugs containing the 2,3-difluoro-6-hydroxybenzoic acid core are not prominent, the broader class of fluorinated hydroxybenzoic acids has been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents.[8][9]
Caption: Role of 2,3-Difluoro-6-hydroxybenzoic acid in the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Difluoro-6-hydroxybenzoic acid.
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Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth with water and seek medical advice.
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For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3-Difluoro-6-hydroxybenzoic acid is a synthetically versatile and medicinally relevant building block. Its unique substitution pattern offers a valuable tool for chemists and pharmacologists to modulate the properties of bioactive molecules. While further research is needed to fully explore its potential, this in-depth guide provides a solid foundation for its synthesis, characterization, and application in the pursuit of novel therapeutics. The strategic use of such fluorinated scaffolds is a testament to the ongoing innovation in the field of drug discovery.
References
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. Retrieved from [Link]
-
MDPI. (2023). Fragment-Based Drug Design (FBDD). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. 2,3-DIFLUORO-6-HYDROXYBENZOIC ACID, CasNo.749230-47-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 749230-47-5: 2,3-difluoro-6-hydroxy-benzoic acid [cymitquimica.com]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
